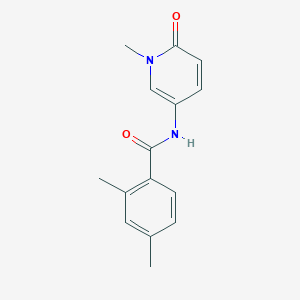
2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. DMXAA was originally developed as an anti-inflammatory drug, but it was later found to have anti-tumor properties.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide is not fully understood, but it is thought to involve the activation of the immune system. 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been shown to stimulate the production of cytokines, which are proteins that help regulate the immune response. 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has also been shown to cause the destruction of tumor blood vessels, which can lead to tumor cell death.
Biochemical and Physiological Effects:
2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been shown to increase the levels of cytokines in the blood, which can help activate the immune system. 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has also been shown to cause the destruction of tumor blood vessels, which can lead to tumor cell death. In addition, 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide is that it has been shown to have anti-tumor activity against a variety of cancer types. 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. However, one limitation of 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide is that its mechanism of action is not fully understood, which can make it difficult to develop more effective treatments.
Zukünftige Richtungen
There are several future directions for the study of 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments. Another direction is to study the potential use of 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide in combination with other cancer treatments, such as immunotherapy. Additionally, the development of new formulations of 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide could improve its effectiveness and reduce any potential side effects.
Synthesemethoden
2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide can be synthesized using a variety of methods. One method involves reacting 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride intermediate. The acid chloride intermediate is then reacted with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide to form 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide. Another method involves reacting 2,4-dimethylbenzoyl chloride with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide in the presence of a base to form 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been studied extensively for its potential use in cancer treatment. In preclinical studies, 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been shown to have anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. 2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-4-6-13(11(2)8-10)15(19)16-12-5-7-14(18)17(3)9-12/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAILLRXQPOKIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CN(C(=O)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




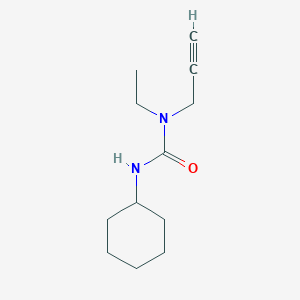
![3-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]-1,3-oxazolidin-2-one](/img/structure/B7527999.png)
![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
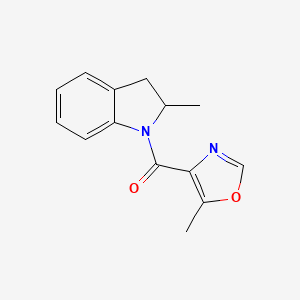
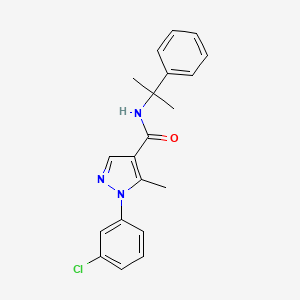
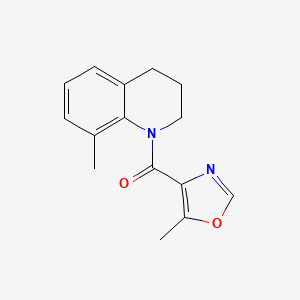
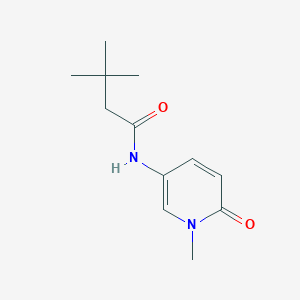
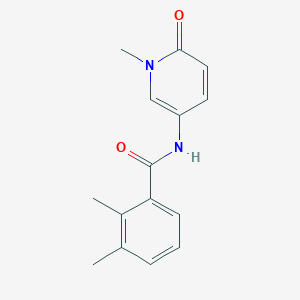
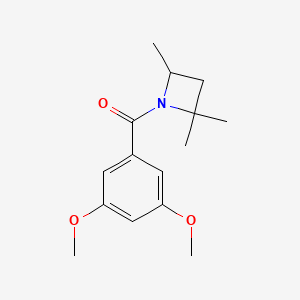
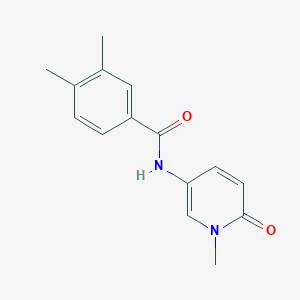
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methyl-6-oxopyridin-3-yl)acetamide](/img/structure/B7528071.png)